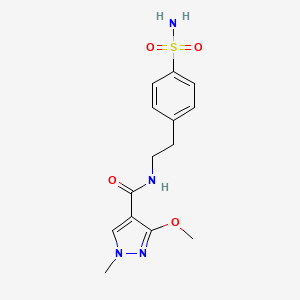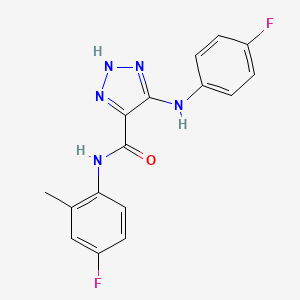
5-(4-fluoroanilino)-N-(4-fluoro-2-methylphenyl)triazolidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-fluoroanilino)-N-(4-fluoro-2-methylphenyl)triazolidine-4-carboxamide is a synthetic compound that belongs to the family of triazolidine-4-carboxamide derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases. The compound has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of 5-(4-fluoroanilino)-N-(4-fluoro-2-methylphenyl)triazolidine-4-carboxamide involves the inhibition of various enzymes and proteins involved in the pathogenesis of diseases. It has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. It also inhibits the activity of cyclooxygenase-2, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The compound has been found to exhibit various biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of pro-inflammatory cytokines, and antibacterial activity against various strains of bacteria. It has also been found to exhibit low toxicity levels in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
The compound has several advantages for lab experiments, including its low toxicity levels and its potential therapeutic applications in various diseases. However, its limitations include its high cost of synthesis and the need for further studies to determine its safety and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the research on 5-(4-fluoroanilino)-N-(4-fluoro-2-methylphenyl)triazolidine-4-carboxamide. These include the development of more efficient synthesis methods, the determination of its safety and efficacy in vivo, and the identification of its potential therapeutic applications in other diseases. Moreover, the compound can be modified to improve its pharmacokinetic properties and increase its potency against various diseases.
Conclusion:
In conclusion, 5-(4-fluoroanilino)-N-(4-fluoro-2-methylphenyl)triazolidine-4-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases. It has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions. Further research is needed to determine its safety and efficacy in vivo and to identify its potential therapeutic applications in other diseases.
Synthesemethoden
The synthesis of 5-(4-fluoroanilino)-N-(4-fluoro-2-methylphenyl)triazolidine-4-carboxamide involves the reaction of 4-fluoroaniline with 4-fluoro-2-methylbenzoic acid in the presence of trifluoroacetic acid. The resulting product is then treated with triphosgene and triethylamine to form the triazolidine-4-carboxamide derivative.
Wissenschaftliche Forschungsanwendungen
The compound has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and bacterial infections. It has been found to exhibit anticancer activity by inducing apoptosis in cancer cells. It also possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Moreover, it has been studied for its antibacterial activity against various strains of bacteria.
Eigenschaften
IUPAC Name |
5-(4-fluoroanilino)-N-(4-fluoro-2-methylphenyl)triazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N5O/c1-9-8-11(18)4-7-13(9)20-16(24)14-15(22-23-21-14)19-12-5-2-10(17)3-6-12/h2-8,14-15,19,21-23H,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNPVPUCBFFYLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2C(NNN2)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 75118395 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

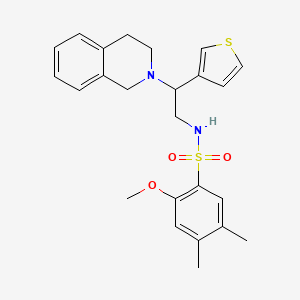
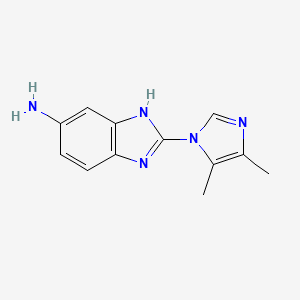
![3-(4-methoxyphenyl)-5-methyl-9-(3-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2569186.png)
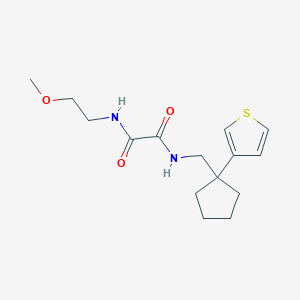
![4-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxane-4-carboxylic acid](/img/structure/B2569188.png)

![N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2569194.png)
![2-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]sulfanyl-5-(furan-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2569195.png)
![2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2569197.png)
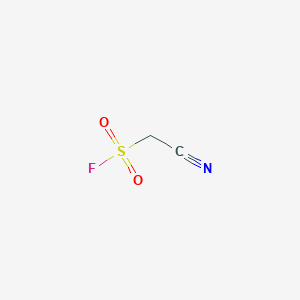
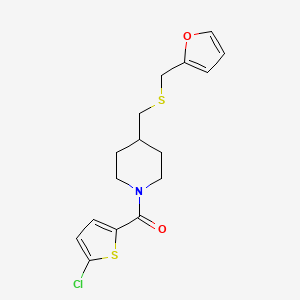
![NCGC00385163-01_C15H20O4_2(3H)-Furanone, dihydro-3-methylene-4-[(2E)-3-methyl-4-(tetrahydro-4-methyl-5-oxo-2-furanyl)-2-buten-1-yl]-, (4R)-](/img/structure/B2569200.png)
![1-(Chloromethyl)-3-(4-fluoro-3-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2569201.png)
